molecular formula C24H33NO4S B12815237 2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecine CAS No. 59571-97-0

2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecine

Cat. No.: B12815237
CAS No.: 59571-97-0
M. Wt: 431.6 g/mol
InChI Key: AUEVAUIINNIJRC-UHFFFAOYSA-N
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Description

2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple methoxy groups and a methylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis may include:

    Formation of the Benzazecine Core: This step involves the construction of the benzazecine core through cyclization reactions. Common reagents used in this step include aromatic aldehydes and amines.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Addition of Methylsulfanylmethyl Group: The methylsulfanylmethyl group is introduced through nucleophilic substitution reactions using reagents like methylthiomethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylsulfanylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Methylthiomethyl chloride, dimethyl sulfate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzazecine derivatives

    Substitution: Functionalized benzazecine derivatives

Scientific Research Applications

2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique chemical properties and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine is unique due to its specific combination of methoxy and methylsulfanylmethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

59571-97-0

Molecular Formula

C24H33NO4S

Molecular Weight

431.6 g/mol

IUPAC Name

2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecine

InChI

InChI=1S/C24H33NO4S/c1-25-9-7-8-16-11-21(26-2)23(28-4)13-19(16)18(15-30-6)10-17-12-22(27-3)24(29-5)14-20(17)25/h11-14,18H,7-10,15H2,1-6H3

InChI Key

AUEVAUIINNIJRC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=CC(=C(C=C2C(CC3=CC(=C(C=C31)OC)OC)CSC)OC)OC

Origin of Product

United States

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